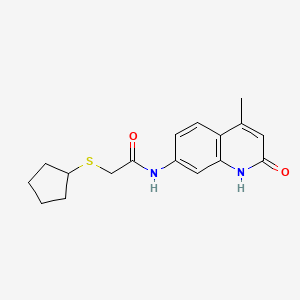
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylthio group, a quinolinone moiety, and an acetamide linkage. Its distinct chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the cyclopentylthio group is usually accomplished via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate. The final step involves the formation of the acetamide linkage through an amidation reaction, often using acetic anhydride or a similar reagent.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.
化学反应分析
Types of Reactions: 2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the quinolinone moiety.
科学研究应用
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Preliminary studies may explore its efficacy and safety as a pharmaceutical compound, targeting specific diseases or conditions.
Industry: Its unique properties could be leveraged in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which 2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinolinone and acetamide moieties. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
When compared to other similar compounds, 2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds might include:
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)ethanamide: Differing by the length of the acyl chain.
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)propionamide: Featuring a propionamide group instead of an acetamide.
2-(cyclopentylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)butanamide: Incorporating a butanamide group.
属性
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-8-16(20)19-15-9-12(6-7-14(11)15)18-17(21)10-22-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMZXUYWCHJLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














